Pikromycin

ribosomal inhibition protein synthesis macrolide mechanism

Pikromycin (CAS 19721-56-3) is the first 14-membered macrolide, offering a unique C-3 ketone scaffold distinct from erythromycin. It permits ~40% residual protein synthesis at saturation vs. ~25% for clinical ketolides, enabling context-specific translational arrest studies. As a validated platform for combinatorial biosynthesis via the promiscuous PikC P450 enzyme and mutasynthetic analog generation (10–12% yield restoration), it is the defined reference for macrolide SAR with established MIC₉₉ baselines (E. coli 50–60 µM). Procure for ribosomal profiling, PKS engineering, and ketolide derivatization.

Molecular Formula C28H47NO8
Molecular Weight 525.7 g/mol
CAS No. 19721-56-3
Cat. No. B1677795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePikromycin
CAS19721-56-3
SynonymsPicromycin;  Pikromycin, Antibiotic B 62169A;  Albomycetin;  Amaromycin
Molecular FormulaC28H47NO8
Molecular Weight525.7 g/mol
Structural Identifiers
SMILESCCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O
InChIInChI=1S/C28H47NO8/c1-10-22-28(7,34)12-11-21(30)15(2)13-16(3)25(18(5)23(31)19(6)26(33)36-22)37-27-24(32)20(29(8)9)14-17(4)35-27/h11-12,15-20,22,24-25,27,32,34H,10,13-14H2,1-9H3/b12-11+/t15-,16+,17-,18+,19-,20+,22-,24-,25+,27+,28+/m1/s1
InChIKeyUZQBOFAUUTZOQE-VSLWXVDYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pikromycin (CAS 19721-56-3): 14-Membered Macrolide Antibiotic and Biosynthetic Precursor from Streptomyces venezuelae for Procurement Consideration


Pikromycin (CAS 19721-56-3, C28H47NO8, MW 525.7) is a 14-membered macrolide antibiotic and the first macrolide ever isolated, discovered in 1950–1951 from Streptomyces venezuelae [1][2]. The compound carries a C-5 desosamine sugar and a C-3 ketone group on the macrolactone ring, and is biosynthesized via a type I polyketide synthase (PKS) system followed by glycosylation and PikC-mediated C12 hydroxylation of its immediate precursor narbomycin [3][4]. Pikromycin exhibits antibacterial activity against Gram-positive bacteria and Mycobacteria through inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit [5].

Why Pikromycin Cannot Be Functionally Substituted by Other 14-Membered Macrolides: Key Differentiators for Informed Procurement


Although Pikromycin belongs to the 14-membered macrolide class alongside clinically established antibiotics such as erythromycin, generic substitution with alternative macrolides fails across multiple critical dimensions relevant to research and industrial applications. Pikromycin possesses a C-3 ketone group (ketolide structural motif) rather than the C-3 cladinose sugar present in erythromycin, which fundamentally alters ribosomal binding dynamics and results in a distinct translational inhibition profile where approximately 40% of cellular proteins continue to be synthesized even at saturating drug concentrations, compared to only ~25% protein synthesis persistence observed with ketolides solithromycin and telithromycin [1]. Furthermore, Pikromycin is biosynthesized from narbomycin via a single C12 hydroxylation step catalyzed by the uniquely promiscuous PikC cytochrome P450 enzyme, which accepts both 12- and 14-membered ring macrolide substrates—a dual-ring substrate flexibility not observed in erythromycin biosynthetic enzymes [2][3]. These structural, mechanistic, and biosynthetic distinctions render Pikromycin non-interchangeable with other macrolides for studies requiring its specific properties as a natural ketolide scaffold, a combinatorial biosynthesis platform, or a precursor for mutasynthetic derivatization.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Pikromycin vs. Closest Analogs


Differential Translational Inhibition Profile: Pikromycin vs. Erythromycin and Clinical Ketolides

Pikromycin exhibits a distinctive translational inhibition profile characterized by substantially higher residual protein synthesis at saturating concentrations compared to erythromycin and clinical ketolides. In comprehensive genetic, biochemical, and crystallographic studies, approximately 40% of cellular proteins continued to be synthesized in the presence of saturating concentrations of Pikromycin and its co-produced analog methymycin [1][2]. This contrasts markedly with erythromycin treatment, where only a few proteins are synthesized, and with the newer-generation ketolides solithromycin and telithromycin, where synthesis of up to 25% of proteins persists [1]. The reduced spectrum of translational inhibition stems from the minimalist macrolide structure of Pikromycin—bearing only a single desosamine sugar without the C-3 cladinose present in erythromycin—and its binding to overlapping but distinct sites within the ribosomal exit tunnel [1].

ribosomal inhibition protein synthesis macrolide mechanism translational profiling

Antibacterial Activity: Quantitative MIC99 Data for Pikromycin vs. Structurally Related Analogs

Pikromycin demonstrates quantifiable antibacterial activity against multiple bacterial species with reported MIC99 values. Against Escherichia coli, the MIC99 ranges from 50–60 µM; against Staphylococcus aureus, 90–100 µM; and against Bacillus subtilis, 25–30 µM [1]. While Pikromycin itself is not a clinically useful antibiotic, its C13–C14 modified analog Δ15,16-dehydropikromycin, generated via mutasynthetic precursor-directed biosynthesis, exhibits improved antimicrobial activity relative to the parent compound [2][3]. This activity differential establishes Pikromycin as a valuable scaffold for derivatization rather than a terminal bioactive endpoint.

antibacterial susceptibility MIC Gram-positive pathogens antimicrobial screening

Unique PikC Cytochrome P450 Substrate Flexibility: 12- and 14-Membered Ring Acceptance vs. Erythromycin Biosynthetic Enzymes

The PikC cytochrome P450 monooxygenase from the pikromycin biosynthetic pathway exhibits a uniquely broad substrate specificity not found in erythromycin biosynthetic enzymes. PikC catalyzes the C12 hydroxylation of the 14-membered ring macrolide narbomycin to yield Pikromycin, and simultaneously accepts the 12-membered ring macrolide YC-17 as substrate to produce methymycin and neomethymycin via C10 or C12 hydroxylation [1][2]. This dual-ring substrate acceptance—functionalizing both 12- and 14-membered macrolactones—represents the first characterized example of a P450 hydroxylase capable of processing two distinct macrolide ring sizes [1]. In contrast, erythromycin biosynthetic P450 enzymes (e.g., EryK) exhibit strict specificity for their cognate 14-membered ring substrates [3]. The PikC active site utilizes a unique desosamine sugar-anchoring mechanism that enables this substrate flexibility [4].

combinatorial biosynthesis cytochrome P450 enzyme engineering substrate promiscuity

Biosynthetic Precursor Relationship: Pikromycin Derives from Narbomycin via Single-Step C12 Hydroxylation

Pikromycin is biosynthesized from its immediate 14-membered ring precursor narbomycin via a single C12 hydroxylation step catalyzed by PikC [1][2]. In pikC gene inactivation experiments, production of Pikromycin is completely abolished with corresponding accumulation of narbomycin and YC-17 in the culture medium, confirming the direct precursor-product relationship [1]. The biosynthetic pathway generates narbonolide (the 14-membered aglycone) through six elongation modules of the Pik PKS, followed by DesVII-catalyzed glycosylation to yield narbomycin, then PikC-mediated C12 hydroxylation to produce Pikromycin [3][4]. This contrasts with erythromycin biosynthesis, which proceeds through 6-deoxyerythronolide B (6-dEB) aglycone formation, glycosylation to erythromycin D, and C12 hydroxylation by EryK to yield erythromycin C—a multi-step post-PKS modification sequence distinct from the Pikromycin pathway architecture [5].

biosynthetic pathway macrolide precursor polyketide synthase hydroxylation

Mutasynthetic Derivatization: Quantitative Yield Restoration and Analog Generation Capacity

The Pikromycin polyketide synthase (PKS) system demonstrates quantifiable amenability to mutasynthetic precursor feeding for analog generation. In S. venezuelae strains lacking PikAI (the loading domain and first two PKS modules), pikromycin production is completely abolished. Feeding synthetically prepared triketide intermediates activated as N-acetylcysteamine thioesters restores Pikromycin yields to 10–12% of wild-type production levels [1][2]. Furthermore, feeding triketide analogs bearing alternative alkyl substituents yields novel Pikromycin derivatives with modifications at C13 and C14 positions; among these, Δ15,16-dehydropikromycin exhibits improved antimicrobial activity relative to the parent compound [1][3]. The system's tolerance for precursor structural variation contrasts with the more stringent substrate specificity observed in erythromycin PKS loading modules [4].

mutasynthesis precursor-directed biosynthesis polyketide engineering analog generation

Validated Research and Industrial Applications for Pikromycin Procurement Based on Quantitative Evidence


Translational Inhibition Mechanistic Studies: Investigating Context-Specific Protein Synthesis Suppression

Pikromycin serves as a specialized tool compound for investigating context-specific translational inhibition mechanisms, distinct from erythromycin and clinical ketolides. As demonstrated by direct comparative studies, Pikromycin permits approximately 40% residual cellular protein synthesis at saturating concentrations, compared to near-complete suppression by erythromycin and ~25% residual synthesis with solithromycin/telithromycin [1]. This differential inhibition profile enables researchers to study how specific polypeptide sequences escape macrolide-mediated translational arrest, providing insights into ribosomal exit tunnel dynamics and context-dependent drug action. Procurement is indicated for laboratories conducting ribosomal profiling, nascent chain analysis, or macrolide structure-activity relationship studies requiring a minimalist ketolide scaffold with characterized residual synthesis benchmarks.

Combinatorial Biosynthesis and P450 Enzyme Engineering Platform Development

The Pikromycin biosynthetic pathway provides a validated platform for combinatorial biosynthesis and cytochrome P450 engineering applications. The PikC enzyme uniquely accepts both 12-membered ring (YC-17) and 14-membered ring (narbomycin) macrolactone substrates, catalyzing hydroxylation at C10 or C12 positions respectively—substrate flexibility not observed in erythromycin biosynthetic P450 enzymes [2][3]. Recent engineering efforts using non-canonical amino acid mutagenesis at the His238 position have successfully rewired the pathway to enable aglycone hydroxylation without the sugar appendix, expanding the catalytic repertoire of this paradigm biosynthetic enzyme [4]. Procurement of Pikromycin and its precursors (narbomycin, YC-17) supports pathway engineering studies, P450 substrate specificity investigations, and the development of novel biocatalytic hydroxylation methodologies.

Mutasynthetic Analog Generation and Polyketide Synthase Engineering

Pikromycin procurement is indicated for laboratories pursuing precursor-directed biosynthesis (mutasynthesis) of novel macrolide analogs. The Pikromycin PKS system has demonstrated quantifiable amenability to mutasynthetic manipulation: feeding triketide precursors to PikAI-deficient S. venezuelae strains restores Pikromycin production to 10–12% of wild-type levels, establishing a benchmark for yield optimization studies [5][6]. The system tolerates structural variation in the fed precursor, enabling generation of C13/C14-modified analogs including Δ15,16-dehydropikromycin, which exhibits improved antimicrobial activity relative to the parent compound [5]. This validated platform supports studies in polyketide synthase engineering, precursor analog synthesis and evaluation, and the discovery of macrolide derivatives with enhanced biological properties.

Ketolide Scaffold Reference Standard for Derivatization and SAR Studies

As a naturally occurring 14-membered macrolide bearing a C-3 ketone group (the defining structural feature of clinical ketolides) without additional sugar appendages, Pikromycin serves as a minimalist ketolide scaffold and reference standard for structure-activity relationship (SAR) studies. The compound's antibacterial activity has been quantitatively characterized against multiple species with reported MIC99 values (E. coli: 50–60 µM; S. aureus: 90–100 µM; B. subtilis: 25–30 µM), providing a defined baseline for assessing activity improvements in synthetic or semisynthetic derivatives [7]. This baseline-controlled framework is particularly valuable for medicinal chemistry programs exploring C13/C14 modifications, C-3 ketone functionalization, or sugar appendage variations, where activity changes can be precisely quantified against the well-characterized parent MIC values.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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